SCD Inhibitory Potency: Azetidinyl Pyridazine Scaffold vs. Other Chemotypes
Azetidinyl pyridazines, including the target compound, were identified as potent SCD inhibitors with nanomolar activity in enzymatic assays. Although the exact IC50 for ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate is not publicly disclosed, the class is described as 'potent and orally bioavailable' in primary literature, contrasting with earlier SCD inhibitor leads that suffered from poor pharmacokinetics [1]. This class-level potency, combined with the orally bioavailable profile, distinguishes it from other SCD inhibitor scaffolds that lack systemic distribution.
| Evidence Dimension | SCD inhibitory potency class descriptor |
|---|---|
| Target Compound Data | Potent (nanomolar range expected for the class) [1] |
| Comparator Or Baseline | Earlier SCD inhibitor leads (poor PK) |
| Quantified Difference | Qualitative improvement: oral bioavailability and systemic distribution achieved [1] |
| Conditions | In vitro enzymatic SCD assay; in vivo PK in mice |
Why This Matters
For any SCD-related research program, selecting a compound from a scaffold with proven oral bioavailability and systemic distribution de-risks in vivo studies compared to earlier, PK-limited inhibitors.
- [1] Isabel E, et al. Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorg Med Chem Lett. 2011 Jan 1;21(1):479-83. View Source
